
(S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid
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Overview
Description
This compound is a boronic acid derivative featuring a stereochemically defined (S)-configured pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group. The core structure consists of a 1H-imidazole ring substituted at the 5-position with a phenylboronic acid moiety and at the 2-position with the Boc-protected pyrrolidine. The boronic acid group enables applications in Suzuki-Miyaura cross-coupling reactions or as a protease inhibitor, while the Boc group enhances stability during synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid typically involves multiple steps:
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Formation of the Pyrrolidine Intermediate: : The synthesis begins with the preparation of the pyrrolidine intermediate. This is achieved by reacting a suitable starting material, such as 2-pyrrolidinone, with tert-butoxycarbonyl chloride in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to obtain the tert-butoxycarbonyl-protected pyrrolidine.
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Imidazole Ring Formation: : The next step involves the formation of the imidazole ring. This can be achieved by reacting the protected pyrrolidine with an appropriate imidazole precursor, such as 1H-imidazole-5-carboxaldehyde, under acidic or basic conditions. The reaction is typically carried out in a solvent like ethanol or methanol.
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Coupling with Phenylboronic Acid: : The final step involves the coupling of the imidazole-substituted pyrrolidine with phenylboronic acid. This is typically achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of high-throughput screening methods can optimize reaction conditions and minimize the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The boronic acid group can undergo oxidation to form the corresponding boronic ester or boronic anhydride. Common oxidizing agents include hydrogen peroxide and sodium perborate.
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Reduction: : The imidazole ring can undergo reduction to form the corresponding imidazoline derivative. This can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
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Substitution: : The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups. Common reagents include nitric acid for nitration and halogens like bromine or chlorine for halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium perborate; solventwater or methanol; temperatureroom temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; solventethanol or tetrahydrofuran; temperature0°C to room temperature.
Substitution: Nitric acid, bromine, chlorine; solventacetic acid or chloroform; temperature0°C to 25°C.
Major Products Formed
Oxidation: Boronic ester, boronic anhydride.
Reduction: Imidazoline derivative.
Substitution: Nitro-substituted phenylboronic acid, halogen-substituted phenylboronic acid.
Scientific Research Applications
(S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of complex organic molecules. The boronic acid group allows for versatile functionalization through Suzuki-Miyaura cross-coupling reactions.
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Biology: : The compound can be used as a probe for studying enzyme activity and protein-ligand interactions. The boronic acid group can form reversible covalent bonds with diols, making it useful in the study of carbohydrate-binding proteins.
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Medicine: : It has potential applications in drug discovery and development. The compound can be used as a scaffold for designing inhibitors of enzymes, such as proteases and kinases.
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Industry: : The compound can be used in the development of advanced materials, such as boron-containing polymers and hydrogels. These materials have applications in drug delivery, tissue engineering, and biosensing.
Mechanism of Action
The mechanism of action of (S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid involves the interaction of the boronic acid group with target molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to the formation of boronate esters. This interaction can modulate the activity of enzymes and proteins, making the compound useful in studying biochemical pathways and designing enzyme inhibitors.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between the target compound and analogs from the provided evidence:
Key Differences and Implications
Boronic Acid vs. Boronate Esters
The target compound’s free boronic acid group enhances reactivity in cross-coupling reactions compared to boronate esters (e.g., pinacol ester in ), which require hydrolysis for activation. However, boronate esters exhibit better stability in aqueous environments .
Pyrrolidine vs. Piperazinyl/Tetrahydroisoquinolinyl Substituents
The Boc-protected pyrrolidine in the target compound provides a rigid, chiral scaffold that may improve binding specificity in enzyme inhibition (e.g., proteases) compared to piperazinyl (5{109}) or tetrahydroisoquinolinyl (5{110}) groups, which introduce bulkier or planar motifs .
Stereochemical Considerations
The (S)-configuration of the pyrrolidine in the target compound contrasts with racemic or non-chiral analogs (e.g., 5{35} in ). Stereospecificity is critical for biological activity, as seen in protease inhibitors where enantiomers exhibit divergent binding affinities .
Boc Protection Strategy
The Boc group in the target compound and 5{34} () facilitates amine protection during synthesis. However, acidic deprotection is required for downstream applications, unlike dibenzylamino (5{35}) or THP-protected () analogs, which employ alternative stabilizing groups .
Biological Activity
(S)-(4-(2-(1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-1H-imidazol-5-yl)phenyl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antioxidant, antibacterial, and enzyme inhibition properties.
Chemical Structure and Properties
The compound has the molecular formula C18H24BN3O4 and a molecular weight of 353.31 g/mol. Its structure features a boronic acid moiety, which is known for its ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests demonstrated a cytotoxic effect on cancer cell lines, particularly the MCF-7 breast cancer cell line, with an IC50 value of 18.76 ± 0.62 µg/mL, indicating significant activity against malignant cells while showing minimal toxicity to healthy cells .
Table 1: Anticancer Activity Summary
Cell Line | IC50 (µg/mL) | Effect |
---|---|---|
MCF-7 | 18.76 ± 0.62 | Cytotoxic |
Healthy Cells | No significant toxicity | Non-toxic |
Antioxidant Activity
The compound exhibited strong antioxidant properties, which were assessed using various methods such as DPPH free radical scavenging and CUPRAC assays. The DPPH IC50 value was found to be 0.14 ± 0.01 µg/mL, demonstrating its effectiveness in scavenging free radicals .
Table 2: Antioxidant Activity Results
Method | IC50 (µg/mL) |
---|---|
DPPH | 0.14 ± 0.01 |
CUPRAC | 1.73 ± 0.16 |
Antibacterial Activity
In addition to its anticancer and antioxidant properties, the compound also showed antibacterial activity against various strains of bacteria. The inhibition zones ranged from 7 to 13 mm, indicating effective growth inhibition of pathogens such as Staphylococcus aureus .
Table 3: Antibacterial Activity Overview
Bacterial Strain | Inhibition Zone (mm) |
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Staphylococcus aureus | 7 - 13 |
Enzyme Inhibition
The compound demonstrated varying degrees of enzyme inhibition:
- Acetylcholinesterase : IC50 = 115.63 ± 1.16 µg/mL (moderate activity)
- Butyrylcholinesterase : IC50 = 3.12 ± 0.04 µg/mL (high activity)
- Antiurease : IC50 = 1.10 ± 0.06 µg/mL (high activity)
- Antithyrosinase : IC50 = 11.52 ± 0.46 µg/mL (moderate activity) .
Table 4: Enzyme Inhibition Activities
Enzyme | IC50 (µg/mL) | Activity Level |
---|---|---|
Acetylcholinesterase | 115.63 ± 1.16 | Moderate |
Butyrylcholinesterase | 3.12 ± 0.04 | High |
Antiurease | 1.10 ± 0.06 | High |
Antithyrosinase | 11.52 ± 0.46 | Moderate |
Case Studies and Research Findings
Several studies have investigated the biological activities of boronic acid derivatives, including this compound:
- Antioxidant and Anticancer Properties : A study formulated a cream containing this boronic acid derivative and assessed its in vivo and in vitro activities, confirming significant antioxidant effects alongside cytotoxicity against cancer cells .
- Enzyme Interaction Studies : Research into the mechanism of action revealed that boronic acids can act as reversible inhibitors of serine proteases, which are crucial in various biological processes including cancer progression .
Q & A
Q. Basic: What are the critical steps in synthesizing this compound while preserving stereochemical integrity?
Answer:
The synthesis involves three key stages:
Boc Protection : Protect the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) to prevent undesired side reactions. This is typically done using di-tert-butyl dicarbonate in the presence of a base like DMAP .
Imidazole-Pyrrolidine Coupling : Introduce the imidazole ring via palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution. Ensure inert conditions (argon/nitrogen) to avoid oxidation .
Boronic Acid Installation : Use a Suzuki-Miyaura coupling to attach the phenylboronic acid moiety. Employ a Pd catalyst (e.g., Pd(PPh₃)₄) and a mild base (Na₂CO₃) to minimize racemization .
Characterization : Verify stereochemistry using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and compare retention times with racemic standards .
Q. Advanced: How do steric and electronic effects from the Boc-protected pyrrolidine influence reactivity in cross-coupling reactions?
Answer:
- Steric Hindrance : The bulky Boc group reduces reaction rates in Suzuki couplings by limiting access to the palladium catalyst’s active site. To mitigate this, use sterically demanding ligands like SPhos or XPhos, which enhance catalytic efficiency .
- Electronic Effects : The electron-withdrawing nature of the Boc group slightly deactivates the boronic acid, requiring optimized reaction conditions (e.g., elevated temperatures: 80–100°C, extended reaction times: 24–48 hours) .
Data Comparison :
Condition | Yield (Standard Boronic Acid) | Yield (Boc-Protected) |
---|---|---|
Pd(OAc)₂, SPhos, 80°C | 92% | 68% |
PdCl₂(dppf), XPhos, 100°C | 85% | 75% |
Q. Basic: What spectroscopic methods are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm the presence of the boronic acid (δ ~7.8 ppm for aromatic protons adjacent to boron) and Boc group (quaternary carbon at ~80 ppm in ¹³C NMR) .
- IR Spectroscopy : Identify the Boc carbonyl stretch at ~1680–1720 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ for C₂₃H₂₉BN₃O₄: 422.2152) .
Common Pitfalls : Boronic acids may form anhydrides; use DMSO-d₆ for NMR to stabilize the free acid .
Q. Advanced: How can researchers mitigate protodeboronation during storage or reaction?
Answer:
- Storage : Convert the boronic acid to its pinacol ester (stable, air-tolerant) and regenerate it in situ using mild acidic hydrolysis (e.g., HCl/THF) .
- Reaction Conditions : Avoid protic solvents (e.g., water, alcohols) and use stabilizing agents like diethanolamine (1–5 mol%) .
- Temperature Control : Perform reactions at ≤60°C to minimize decomposition .
Stability Data :
Form | Half-Life (25°C) |
---|---|
Free Boronic Acid | 7 days |
Pinacol Ester | >30 days |
Q. Basic: How is purity assessed, and what are common impurities?
Answer:
- Analytical Methods : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds >95% are typical for research-grade material .
- Common Impurities :
Q. Advanced: In enzyme inhibition studies, how does the boronic acid group enhance binding affinity?
Answer:
The boronic acid forms reversible covalent bonds with catalytic nucleophiles (e.g., serine in proteases). For example:
- Mechanism : Boron coordinates with the active-site hydroxyl, forming a tetrahedral transition-state analog .
- Validation : Compare IC₅₀ values with non-boronic analogs. A 10–100x lower IC₅₀ typically indicates significant boronic acid contribution .
Example Data :
Compound | IC₅₀ (nM) |
---|---|
Target Boronic Acid | 12 ± 2 |
Carboxylic Acid Analog | 450 ± 50 |
Q. Advanced: How to resolve contradictions in reported Suzuki coupling yields for similar Boc-protected boronic acids?
Answer:
Contradictions often arise from subtle differences in:
- Catalyst Systems : Pd(OAc)₂ vs. PdCl₂(dppf) can alter yields by 15–20% .
- Solvent Polarity : DMF improves solubility but may promote protodeboronation; dioxane is safer .
- Base Selection : K₃PO₄ vs. Cs₂CO₃ affects pH and reaction efficiency.
Troubleshooting Protocol :
Screen 2–3 ligand/base combinations.
Monitor reaction progress via TLC or LC-MS.
Properties
Molecular Formula |
C18H24BN3O4 |
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Molecular Weight |
357.2 g/mol |
IUPAC Name |
[4-[2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]boronic acid |
InChI |
InChI=1S/C18H24BN3O4/c1-18(2,3)26-17(23)22-10-4-5-15(22)16-20-11-14(21-16)12-6-8-13(9-7-12)19(24)25/h6-9,11,15,24-25H,4-5,10H2,1-3H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
RDZJPRWALABONP-HNNXBMFYSA-N |
Isomeric SMILES |
B(C1=CC=C(C=C1)C2=CN=C(N2)[C@@H]3CCCN3C(=O)OC(C)(C)C)(O)O |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CN=C(N2)C3CCCN3C(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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